methyl (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate
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Overview
Description
Methyl (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate is an organic compound with the molecular formula C11H8ClNO2. It is characterized by the presence of a chlorophenyl group, a cyano group, and an ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of methyl (2E)-3-(4-chlorophenyl)-2-aminoprop-2-enoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-chlorophenyl)acetate: Similar in structure but lacks the cyano group.
Methyl 3-(4-chlorophenyl)propanoate: Similar but with a different functional group arrangement.
4-Chlorobenzyl cyanide: Contains the chlorophenyl and cyano groups but lacks the ester functionality.
Uniqueness
Methyl (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate is unique due to the combination of its ester, cyano, and chlorophenyl groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H8ClNO2 |
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Molecular Weight |
221.64 g/mol |
IUPAC Name |
methyl (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,1H3/b9-6+ |
InChI Key |
PZMKZVIGENYNFE-RMKNXTFCSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)Cl)/C#N |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Cl)C#N |
Origin of Product |
United States |
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